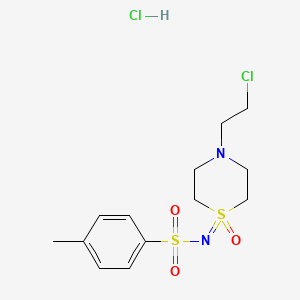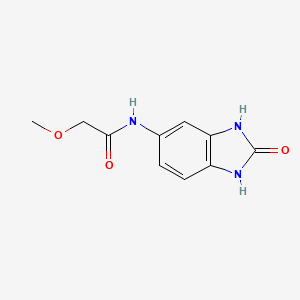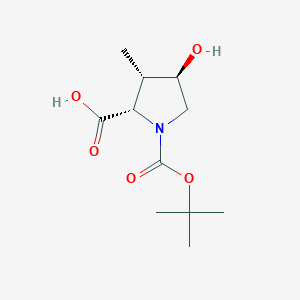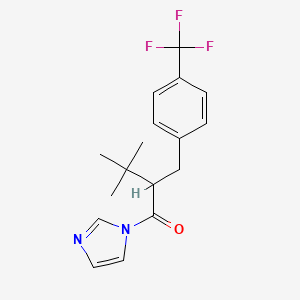
1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyl chain with a dimethyl ketone group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and other nucleophilic agents.
Major Products Formed:
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(3,3-dimethyl-1-oxo-2-((4-(trifluoromethyl)phenyl)methyl)butyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
1H-Imidazole: The parent compound, lacking the additional functional groups present in the target compound.
1H-Imidazole, 1-(2-oxo-2-phenylethyl)-: A similar compound with a phenyl group and an oxo group attached to the imidazole ring.
1H-Imidazole, 1-(4-(trifluoromethyl)phenyl)-: A compound with a trifluoromethyl group attached directly to the phenyl ring without the butyl chain.
Uniqueness: 1H-Imidazole, 1-(3,3-dimethyl-1-oxo
Propiedades
Número CAS |
89372-63-4 |
|---|---|
Fórmula molecular |
C17H19F3N2O |
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-3,3-dimethyl-2-[[4-(trifluoromethyl)phenyl]methyl]butan-1-one |
InChI |
InChI=1S/C17H19F3N2O/c1-16(2,3)14(15(23)22-9-8-21-11-22)10-12-4-6-13(7-5-12)17(18,19)20/h4-9,11,14H,10H2,1-3H3 |
Clave InChI |
JEBBAPPSBPQCQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



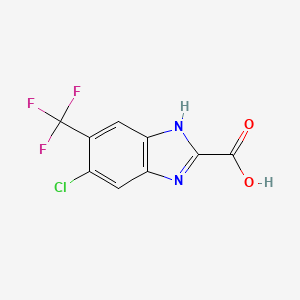

![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
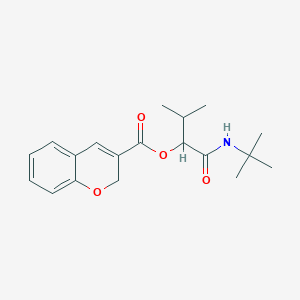
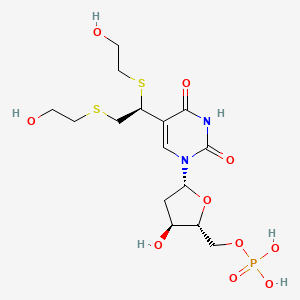

![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
